molecular formula C14H12ClNO B5065901 2-(3-chloro-9H-carbazol-9-yl)ethanol CAS No. 7555-98-8

2-(3-chloro-9H-carbazol-9-yl)ethanol

Cat. No. B5065901
CAS RN: 7555-98-8
M. Wt: 245.70 g/mol
InChI Key: CSPRAISVRFDZFJ-UHFFFAOYSA-N
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Description

2-(3-chloro-9H-carbazol-9-yl)ethanol is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . Carbazole-based compounds are known for their versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . They have been studied for more than 30 years due to their potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors .


Synthesis Analysis

Carbazole derivatives can be synthesized through various methods. One common method involves electropolymerization, which results in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The choice between these two polymers depends on the desired bandgap energies and effectual conjugation length . Another synthesis method involves the treatment of (RS)-2-(6-chloro-9H-carbazol-2-yl)propanonic acid (carprofen) with methanol, yielding methyl (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoate .


Molecular Structure Analysis

The molecular structure of 2-(3-chloro-9H-carbazol-9-yl)ethanol is characterized by the presence of a carbazole unit, which is a bridged biphenyl unit providing a material with a lower bandgap . This structure contributes to the compound’s intriguing properties, including high charge carrier mobility and photochemical stability .


Chemical Reactions Analysis

Carbazole moieties can be electropolymerized in two different methods, resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .


Physical And Chemical Properties Analysis

Carbazole-based compounds, including 2-(3-chloro-9H-carbazol-9-yl)ethanol, are known for their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Mechanism of Action

The mechanism of action of 2-(3-chloro-9H-carbazol-9-yl)ethanol is largely dependent on its application. For instance, in the field of optoelectronics, hole transport ensues through the radical cation hopping of the carbazole group .

Future Directions

Carbazole-based compounds have been the subject of research for over 30 years due to their potential applications in various fields . Future research directions could include exploring new synthesis methods, investigating their use in other applications, and studying their environmental impact.

properties

IUPAC Name

2-(3-chlorocarbazol-9-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16(14)7-8-17/h1-6,9,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPRAISVRFDZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385756
Record name 9H-Carbazole-9-ethanol, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Carbazole-9-ethanol, 3-chloro-

CAS RN

7555-98-8
Record name 9H-Carbazole-9-ethanol, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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